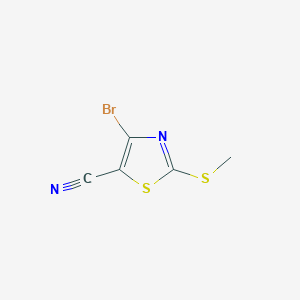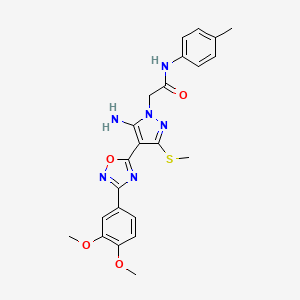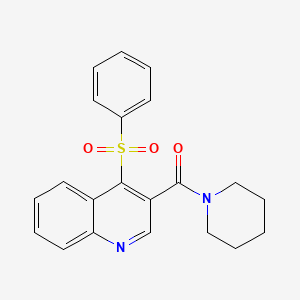
4-(Phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(Phenylsulfonyl)-3-(piperidin-1-ylcarbonyl)quinoline” is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a type of heterocyclic compound. Attached to this core are a phenylsulfonyl group and a piperidin-1-ylcarbonyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps, including the formation of the quinoline core, and the attachment of the phenylsulfonyl and piperidin-1-ylcarbonyl groups. These types of reactions often involve catalysts and specific reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the phenylsulfonyl and piperidin-1-ylcarbonyl groups attached at the 4 and 3 positions, respectively .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the phenylsulfonyl group might undergo reactions typical of sulfonyl groups, while the piperidin-1-ylcarbonyl group might participate in reactions typical of carbonyl groups and secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces present .科学的研究の応用
Synthesis and Structural Analysis
The research in the field of quinoline derivatives has shown significant advancements. Desai et al. (2017) reported the synthesis of novel quinoline-3-carbaldehyde derivatives, characterized by various spectroscopic techniques. The crystal structures of these compounds exhibit interactions leading to supramolecular architectures, which are essential for understanding their potential applications in various scientific fields, including material science and pharmaceuticals (Desai et al., 2017).
Anticancer Potential
Solomon et al. (2019) explored 4-aminoquinoline derivatives for their anticancer activities. Among these compounds, a specific derivative showed promising results against a range of cancers, highlighting the potential of quinoline derivatives in developing new anticancer agents (Solomon et al., 2019).
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been a subject of study, as demonstrated by Desai et al. (2017). In silico molecular docking studies suggest that these compounds could bind effectively to target proteins, indicating their potential in developing new antimicrobial agents (Desai et al., 2017).
Stability Studies
Gendugov et al. (2021) investigated the stability of a quinazoline derivative under stress conditions. The study revealed that the compound is stable under various conditions except in alkaline hydrolysis, providing insights into the stability and shelf-life of pharmaceutical substances based on quinoline derivatives (Gendugov et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-(benzenesulfonyl)quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(23-13-7-2-8-14-23)18-15-22-19-12-6-5-11-17(19)20(18)27(25,26)16-9-3-1-4-10-16/h1,3-6,9-12,15H,2,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVIQWDEIHRYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


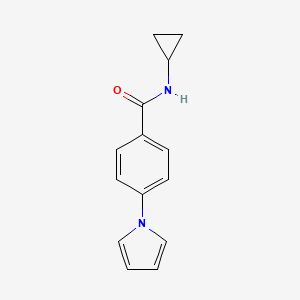


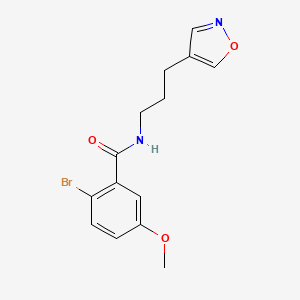


![tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate](/img/structure/B2438427.png)
![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2438429.png)
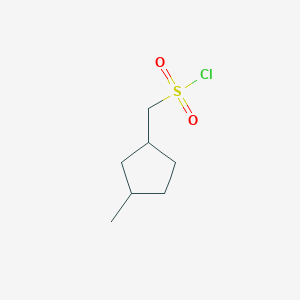
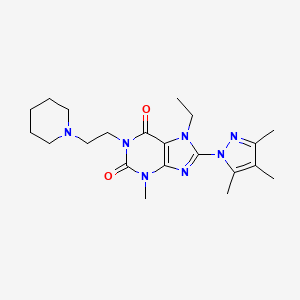
![1-(1H-indol-3-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline](/img/structure/B2438435.png)
